N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which can be facilitated by reagents such as trifluoromethyl iodide and a suitable radical initiator.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the azepane derivative and an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles like alkoxides or thiolates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the amide to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound’s trifluoromethyl group imparts stability and bioactivity, making it a candidate for use in pesticides and herbicides.
Materials Science: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in having a trifluoromethyl group but differs in the presence of a cyano group and a methacrylamide moiety.
2-Hydroxy-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a hydroxy group but differs in the pyridine ring structure.
Uniqueness
N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of an azepane ring, a hydroxy group, and a trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-2-10(19)17-7-4-11(20)18-8-3-5-12(21,6-9-18)13(14,15)16/h2,21H,1,3-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJZOFIRHGJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCC(CC1)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.